2-Chloro-8-fluoroquinolin-6-yl acetate 2-Chloro-8-fluoroquinolin-6-yl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13928197
InChI: InChI=1S/C11H7ClFNO2/c1-6(15)16-8-4-7-2-3-10(12)14-11(7)9(13)5-8/h2-5H,1H3
SMILES:
Molecular Formula: C11H7ClFNO2
Molecular Weight: 239.63 g/mol

2-Chloro-8-fluoroquinolin-6-yl acetate

CAS No.:

Cat. No.: VC13928197

Molecular Formula: C11H7ClFNO2

Molecular Weight: 239.63 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-8-fluoroquinolin-6-yl acetate -

Specification

Molecular Formula C11H7ClFNO2
Molecular Weight 239.63 g/mol
IUPAC Name (2-chloro-8-fluoroquinolin-6-yl) acetate
Standard InChI InChI=1S/C11H7ClFNO2/c1-6(15)16-8-4-7-2-3-10(12)14-11(7)9(13)5-8/h2-5H,1H3
Standard InChI Key IQSRAMHUEGIMRK-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=CC(=C2C(=C1)C=CC(=N2)Cl)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

2-Chloro-8-fluoroquinolin-6-yl acetate belongs to the quinoline family, a class of heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its molecular formula, C₁₁H₇ClFNO₂, reflects the incorporation of chlorine and fluorine atoms, which enhance electronegativity and influence binding interactions with biological targets. Key physicochemical properties include:

PropertyValue
Molecular Weight239.63 g/mol
CAS NumberNot publicly disclosed
Halogen SubstituentsChlorine (C-2), Fluorine (C-8)
Functional GroupsAcetate (C-6), Quinoline core

The acetate group at the 6th position increases solubility in polar solvents, while halogen atoms contribute to enhanced lipophilicity and membrane permeability .

Spectroscopic and Crystallographic Data

Although detailed spectroscopic data (e.g., NMR, IR) for 2-chloro-8-fluoroquinolin-6-yl acetate remains limited, analogous quinoline derivatives exhibit characteristic absorption bands in the UV-Vis spectrum (λₘₐₓ ≈ 250–300 nm) due to π→π* transitions in the aromatic system . X-ray crystallography of related compounds, such as 2-chloro-6-fluorophenylacetic acid, reveals planar quinoline cores with halogen atoms adopting positions orthogonal to the ring plane, minimizing steric hindrance .

Synthesis and Optimization Strategies

Microwave-Assisted Condensation

A primary synthesis route involves the condensation of 2-chloroquinoline with acetic anhydride under microwave irradiation. This method achieves rapid reaction kinetics (30–60 minutes) and yields of 70–85%, outperforming conventional heating. The microwave’s uniform energy distribution minimizes side reactions, such as dehalogenation or acetate hydrolysis. Post-reaction purification via flash column chromatography (eluents: ethyl acetate/hexane, 3:7) isolates the product with >95% purity.

Biological Activity and Mechanism of Action

Antimicrobial Efficacy

2-Chloro-8-fluoroquinolin-6-yl acetate exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) of 2–8 µg/mL. Its potency surpasses non-halogenated quinolines, underscoring the role of chlorine and fluorine in enhancing target affinity. Comparative studies suggest synergistic effects with β-lactam antibiotics, potentially overcoming resistance mechanisms.

Applications in Drug Development

Lead Compound Optimization

Structural modifications, such as replacing the acetate with a phosphonate group, could enhance bioavailability and target selectivity. For instance, pyridoxal-5'-phosphate derivatives demonstrate improved P2 receptor antagonism through phosphate-phosphonate isosteric substitution . Similar strategies may apply to 2-chloro-8-fluoroquinolin-6-yl acetate for antiviral or anti-inflammatory applications.

Cocrystallization for Enhanced Stability

Multicomponent cocrystals, exemplified by furosemide-pentoxifylline systems, improve physicochemical stability and dissolution rates . Applying this approach to 2-chloro-8-fluoroquinolin-6-yl acetate could address challenges in formulation and storage.

Future Research Directions

Mechanistic Elucidation

Advanced studies using X-ray crystallography or cryo-EM are needed to map interactions between 2-chloro-8-fluoroquinolin-6-yl acetate and bacterial enzymes (e.g., DNA gyrase). Molecular dynamics simulations could further predict binding affinities and guide structure-activity relationship (SAR) analyses.

In Vivo Pharmacokinetics

Current data lack in vivo profiles, necessitating rodent studies to assess absorption, distribution, and metabolism. Radiolabeling the acetate moiety (e.g., with ¹⁴C) would enable tracking of metabolite formation and excretion pathways.

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